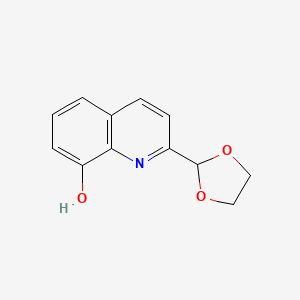
2-(1,3-Dioxolan-2-yl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)quinolin-8-ol is a compound that features a quinolin-8-ol moiety fused with a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a suitable dioxolane precursor under specific conditions. One common method involves the use of acetic anhydride and sodium acetate as reagents, with the reaction carried out under reflux conditions . The reaction yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxolan-2-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-yl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-ol: A parent compound with similar structural features but lacking the dioxolane ring.
2-(1,3-Dioxolan-2-yl)furan: Another compound with a dioxolane ring but a different aromatic system.
Uniqueness
2-(1,3-Dioxolan-2-yl)quinolin-8-ol is unique due to the combination of the quinolin-8-ol moiety and the 1,3-dioxolane ring. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-(1,3-dioxolan-2-yl)quinolin-8-ol |
InChI |
InChI=1S/C12H11NO3/c14-10-3-1-2-8-4-5-9(13-11(8)10)12-15-6-7-16-12/h1-5,12,14H,6-7H2 |
InChI-Schlüssel |
SRIPJHITSJCWGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=NC3=C(C=CC=C3O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)

![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)


![tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13869222.png)
![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)

![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)

![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)
